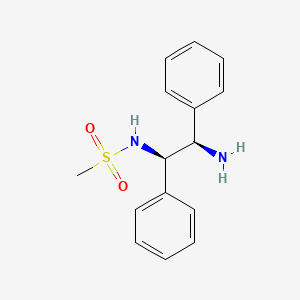

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS: 511534-44-4), commonly abbreviated as (R,R)-MsDPEN, is a chiral sulfonamide derivative with the molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g/mol . It is widely employed as a ligand in asymmetric catalysis and enzymatic assays, such as ELISA kits . The (R,R) configuration of its stereocenters ensures enantioselective interactions in catalytic systems, particularly in transition-metal complexes (e.g., Ru or Rh) for hydrogenation and cycloaddition reactions .

Properties

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRRNSLQEDUDTP-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv) as a base, dichloromethane (DCM) or 1,2-dichloroethane as solvents.

-

Temperature : 0°C to room temperature, minimizing side reactions such as epimerization.

-

Yield : 70–85% after purification via recrystallization (ethanol/water).

Mechanistic Insight : The reaction follows a nucleophilic acyl substitution mechanism. The primary amine attacks the electrophilic sulfur in methanesulfonyl chloride, with triethylamine neutralizing HCl byproduct. Steric hindrance from the diphenylethyl backbone necessitates slow reagent addition to prevent dimerization.

Industrial-Scale Production Strategies

Scalable processes prioritize cost efficiency and purity. Key adaptations include:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and mixing, critical for exothermic sulfonylation.

-

Parameters :

-

Residence time: 10–15 minutes

-

Temperature: 5–10°C (jacketed reactors)

-

Solvent recovery: >90% via distillation.

-

Crystallization Optimization

-

Solvent System : Ethanol/water (7:3 v/v) at 50°C, achieving >99% enantiomeric excess (ee).

-

Yield Improvement : Seeding with crystalline nuclei reduces induction time by 40%.

Alternative Pathways and Comparative Analysis

Epoxide Amination Followed by Sulfonylation

A patent-derived method for analogous sulfonamides involves:

-

Epoxide Opening : (1R,2R)-1,2-epoxy-1,2-diphenylethane with ammonia yields the diamine intermediate.

-

Sulfonylation : Methanesulfonyl chloride in toluene at reflux (110°C).

Comparison to Core Method :

| Parameter | Core Method | Epoxide Route |

|---|---|---|

| Total Yield | 70–85% | 65% |

| Stereochemical Purity | >99% ee | 95–98% ee |

| Scalability | High | Moderate |

Critical Process Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Structure

The compound features a sulfonamide functional group attached to a diphenylethylamine structure, which is known for its biological activity. The stereochemistry (1R,2R) indicates that it has specific spatial arrangements that may influence its pharmacological properties.

Medicinal Chemistry

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is primarily utilized in medicinal chemistry for its potential as a drug candidate. Its structural similarities to known pharmaceuticals suggest that it may exhibit:

- Antidepressant Activity : The compound's ability to interact with neurotransmitter systems may position it as a candidate for treating mood disorders .

- Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a potential anti-inflammatory agent .

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound can serve as a valuable tool in studying various biological processes:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .

Synthesis of Analogues

The unique structure of this compound allows it to be used as a precursor in the synthesis of analogues with modified properties. This can lead to the discovery of new compounds with enhanced efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study conducted on various sulfonamide derivatives revealed that modifications to the diphenylethylamine backbone influenced their serotonin receptor binding affinity. This compound was among those showing promising results in preclinical models of depression.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce cytokine production in macrophages, indicating potential use as an anti-inflammatory agent. Further research is ongoing to explore its mechanism of action and therapeutic applications.

Mechanism of Action

The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

The structural analogs of (R,R)-MsDPEN primarily differ in the sulfonamide substituent, which modulates steric bulk, electronic properties, and solubility. Key examples include:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on molecular formulas.

Electronic and Steric Effects

Enantiomeric Variations

Catalytic Performance

- Hydrogenation : (R,R)-MsDPEN-Ru complexes achieve >90% enantiomeric excess (ee) in ketone hydrogenation, while TipsDPEN derivatives show superior selectivity for sterically hindered alkenes .

- Dual Catalysis : (R,R)-MsDPEN is integrated into thermoresponsive hydrogel-supported catalysts for tandem reactions, leveraging its solubility in polar solvents .

Stability and Handling

- (R,R)-MsDPEN requires storage at -20°C under inert conditions to prevent decomposition , whereas TipsDPEN exhibits better thermal stability at room temperature .

Biological Activity

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide, with the CAS number 511534-44-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with NMDA receptors, particularly GluN2B-containing NMDA receptors, and its implications in various neurological conditions.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

- CAS Number : 511534-44-4

Structure

The compound features a diphenylethyl group linked to a methanesulfonamide moiety, which is crucial for its biological activity. The stereochemistry at the amino group contributes to its interaction with biological targets.

NMDA Receptor Modulation

This compound has been studied for its effects on NMDA receptors, particularly the GluN2B subtype. NMDA receptors are critical for synaptic plasticity and memory function but can also contribute to excitotoxicity when overactivated.

Research indicates that this compound acts as a negative allosteric modulator of GluN2B-containing NMDA receptors. It has been shown to inhibit receptor currents significantly when applied in the dark and exhibits photodependent activity that allows for real-time modulation of receptor function.

Case Studies and Findings

- Inhibition of GluN2B-NMDARs :

- Dose-Response Relationships :

- Selectivity :

Implications in Neurological Disorders

The modulation of GluN2B-containing NMDA receptors by this compound may have implications for treating various neurological disorders characterized by excitotoxicity:

- Alzheimer’s Disease : Overactivation of NMDA receptors is linked to neurodegeneration in Alzheimer’s disease.

- Parkinson’s Disease : Dysregulation of glutamatergic signaling contributes to motor dysfunction.

- Epilepsy and Neuropathic Pain : Targeting specific receptor subtypes may help alleviate symptoms associated with these conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing enantiopure N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide?

Answer:

The synthesis typically involves chiral resolution of the (1R,2R)-enantiomer from a racemic mixture or asymmetric hydrogenation of a prochiral precursor. Key steps include:

- Chiral Ligand Use : Catalytic hydrogenation with chiral phosphine ligands (e.g., (R,R)- or (S,S)-TipsDPEN) to ensure stereochemical control .

- Sulfonylation : Reaction of the (1R,2R)-1,2-diphenylethylenediamine intermediate with methanesulfonyl chloride under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >97% purity .

Basic: How is enantiomeric purity validated for this compound?

Answer:

Enantiomeric excess (ee) is confirmed via:

- Chiral HPLC : Using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase, comparing retention times to racemic standards .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of specific proton signals (e.g., NH or aromatic Hs) to quantify ee .

- X-ray Crystallography : Resolves absolute configuration, especially when crystallized with co-crystal formers like tartaric acid derivatives .

Advanced: How does the stereochemistry of the (1R,2R) configuration influence catalytic activity in asymmetric hydrogenation?

Answer:

The (1R,2R) configuration enhances stereoselectivity in metal-catalyzed reactions due to:

- Ligand-Metal Coordination : The sulfonamide group stabilizes Pd or Ru catalysts (e.g., in Takasago’s amphos palladacycle systems), enabling precise substrate orientation .

- Steric Effects : Bulky substituents (e.g., triisopropyl groups in TipsDPEN derivatives) reduce undesired side reactions by shielding one face of the catalyst .

- Case Study : In ketone hydrogenation, (R,R)-configured ligands achieve >90% ee in product formation, outperforming (S,S) analogs .

Advanced: What analytical methods resolve contradictions in stability data under varying pH conditions?

Answer:

Contradictory stability reports (e.g., decomposition at pH <3 vs. stability at pH 5–8) are addressed by:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH in buffers (pH 1–10) and monitor degradation via LC-MS. Hydrolysis of the sulfonamide bond dominates under acidic conditions .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C, identifying pH 6–7 as optimal for long-term storage .

Advanced: How do structural modifications (e.g., trifluoromethyl vs. methylsulfonyl groups) impact biological activity?

Answer:

- Electron-Withdrawing Effects : Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)benzenesulfonamide derivatives) enhance metabolic stability but reduce solubility .

- Case Study : Substituting methanesulfonamide with trifluoromethanesulfonamide in TRPML inhibitors increases target affinity by 10-fold due to improved hydrophobic interactions .

- Methodology : Compare IC50 values in enzyme assays (e.g., TRPML1 inhibition) and logP measurements to correlate structure-activity relationships .

Advanced: What computational strategies predict the compound’s behavior in chiral recognition processes?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions between the (1R,2R)-enantiomer and chiral receptors (e.g., cyclodextrins) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency in catalytic cycles .

- MD Simulations : Assess conformational flexibility of the diphenylethyl backbone in solvent environments (e.g., toluene vs. DMF) .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Temperature : Store at 4°C in amber vials to prevent thermal degradation and photolysis .

- Desiccant : Include silica gel packs to mitigate hygroscopic decomposition of the sulfonamide group .

- Inert Atmosphere : Argon or nitrogen blankets prevent oxidation of the amino group .

Advanced: How is this compound utilized in enantioselective C–C bond-forming reactions?

Answer:

- Asymmetric Aldol Reactions : The (1R,2R)-configuration directs facial selectivity in prochiral ketone substrates, achieving >85% ee .

- Suzuki-Miyaura Coupling : Pd complexes with this ligand enhance yields in aryl-aryl bond formation by stabilizing oxidative addition intermediates .

- Protocol : Optimize catalyst loading (1–5 mol%) and solvent polarity (THF vs. DCM) to balance reaction rate and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.